molecular formula C16H33N5O8 B1668101 Butirosamine CAS No. 50474-68-5

Butirosamine

カタログ番号: B1668101
CAS番号: 50474-68-5
分子量: 423.46 g/mol
InChIキー: HBJPTJYMDQDYRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butirosamine is a critical structural component of the aminoglycoside antibiotic Butirosin B, which belongs to a class of antibiotics known for their activity against Gram-negative bacteria. Chemically, Butirosamine is defined as 4-amino-N-{5-amino-4-[(2,6-diamino-2,6-dideoxyhexopyranosyl)oxy]-2,3-dihydroxycyclohexyl}-2-hydroxybutanamide (CAS: 50474-68-5) . It features a streptamine-derived core modified with a 4-amino-2-hydroxybutanamide side chain and glycosidic linkages to 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl and β-D-ribofuranosyl groups . This unique structure contributes to its antibacterial properties by enabling ribosomal binding and interference with protein synthesis in susceptible pathogens.

特性

CAS番号

50474-68-5

分子式

C16H33N5O8

分子量

423.46 g/mol

IUPAC名

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C16H33N5O8/c17-2-1-7(22)15(27)21-6-3-5(19)14(13(26)10(6)23)29-16-9(20)12(25)11(24)8(4-18)28-16/h5-14,16,22-26H,1-4,17-20H2,(H,21,27)

InChIキー

HBJPTJYMDQDYRR-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)O)OC2C(C(C(C(O2)CN)O)O)N)N

正規SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)O)OC2C(C(C(C(O2)CN)O)O)N)N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Butirosamine;  Z-1159-3

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Butirosamine shares structural and functional similarities with other aminoglycosides, particularly those derived from streptamine or 2-deoxystreptamine cores. Below is a detailed analysis of its key distinctions and parallels with related compounds.

Butirosin B

Butirosamine is a substructure of Butirosin B (CAS: 34291-03-7), which comprises a streptamine backbone modified with:

  • A 4-amino-2-hydroxybutanamide group at the N1 position.
  • A 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl moiety at the O4 position.
  • A β-D-ribofuranosyl group at the O5 position .

Key Differences :

  • Butirosamine itself lacks the full glycosidic assembly of Butirosin B, which is essential for the latter’s broader-spectrum activity.
  • The ribofuranosyl group in Butirosin B enhances solubility and bacterial membrane penetration, a feature absent in isolated Butirosamine .
Neomycin A Derivatives

Butirosamine is chemically analogous to L-N(sup 1)-(4-Amino-2-hydroxybutyryl)neomycin A (CAS: 50474-68-5), a semisynthetic derivative of neomycin . Both compounds share:

  • A 4-amino-2-hydroxybutyryl side chain.
  • A 2-deoxystreptamine core.

Key Differences :

  • Neomycin A derivatives typically include additional hexosamine residues (e.g., neosamine C), expanding their antibacterial spectrum compared to Butirosamine’s narrower activity .
  • The stereochemistry of the butyryl side chain in Butirosamine (L-configuration) may influence ribosomal binding efficiency compared to D-configured analogs .

Functional and Toxicity Comparisons

Antimicrobial Activity
  • Butirosamine: Primarily effective against aerobic Gram-negative bacteria (e.g., E.
  • Butirosin B : Exhibits broader activity, including against resistant strains, due to enhanced ribosomal affinity from its sugar moieties .
  • Neomycin Derivatives : Target both Gram-negative and Gram-positive bacteria, with neomycin’s additional rings enabling resistance to enzymatic inactivation .
Toxicity Profiles
  • Butirosamine: Limited nephrotoxicity compared to full aminoglycosides, as it lacks the cumulative cationic charge responsible for renal uptake .
  • Butirosin B and Neomycin : Higher ototoxicity and nephrotoxicity due to prolonged tissue retention and lysosomal disruption .

Research Findings and Gaps

  • Structural-Activity Relationship (SAR): The 2,6-diamino sugar in Butirosin B is critical for evading bacterial aminoglycoside-modifying enzymes, a feature absent in Butirosamine .
  • Clinical Relevance : Butirosin B’s efficacy against resistant strains highlights the importance of glycosidic modifications, though toxicity remains a limitation .
  • Data Gaps : Comparative pharmacokinetic studies between Butirosamine and its parent compound are sparse, necessitating further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butirosamine
Reactant of Route 2
Butirosamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。